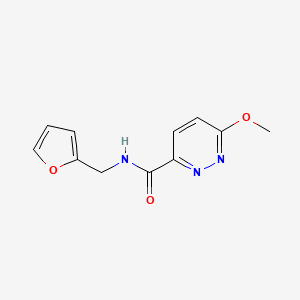

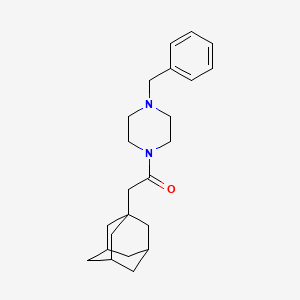

![molecular formula C12H18N4O B2542082 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 953904-92-2](/img/structure/B2542082.png)

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide, also known as N-methylpiperidine-2-carboxamide, is an organic compound with a variety of industrial, medicinal, and research applications. It is a white, crystalline solid with a melting point of 159°C and a boiling point of 243°C. N-methylpiperidine-2-carboxamide is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

科学的研究の応用

Medicinal Chemistry and Drug Development

Anti-Tubercular Agents: Research has shown that analogues of pyrazine and pyrazinamide, including N-phenylpyrazine-2-carboxamides, can exhibit higher anti-TB activity against Mycobacterium tuberculosis (MTB) . Investigating the anti-TB properties of this compound could lead to novel therapeutic agents.

Muscarinic Receptor Antagonists: The compound can serve as a reactant for the synthesis of M3 muscarinic receptor antagonists . These antagonists play a crucial role in modulating cholinergic signaling and have implications in various diseases.

Organic Synthesis and Chemical Transformations

1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide: can participate in diverse chemical reactions:

C–C Bond Cleavage: Under specific conditions, this compound undergoes C–C bond cleavage to form N-(pyridin-2-yl)amides. The reaction is promoted by I2 and TBHP, resulting in mild and metal-free conditions . This synthetic pathway provides a convenient method for constructing amide bonds directly from starting materials.

Imidate Formation: Synthetic protocols allow the conversion of the compound to N-(pyridin-2-yl)imidates . These imidates find applications in various fields, including coordination chemistry and bioorganic synthesis.

Herbicidal Activity

Substituted derivatives of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide have been investigated for herbicidal activity . Further exploration of their effects on plant growth and weed control could yield valuable insights.

特性

IUPAC Name |

1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLYTUZKLGZQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)

![2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester](/img/structure/B2542002.png)

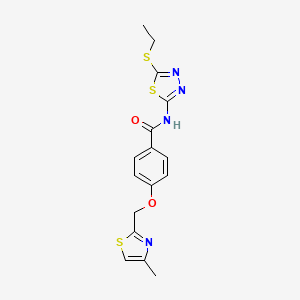

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2542005.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2542007.png)

![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![methyl 2-({5-[(1Z)-(hydroxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2542013.png)

![7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2542014.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2542021.png)